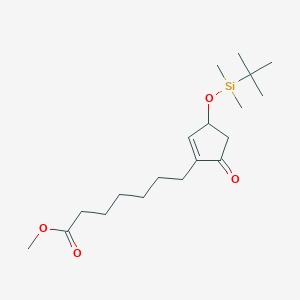

Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a tert-butyldimethylsilyl ether group attached to a cyclopentenone ring, and a heptanoate chain .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The tert-butyldimethylsilyl group is a common protecting group in organic synthesis, often used to protect alcohol groups during reactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The ester group might undergo hydrolysis or transesterification under acidic or basic conditions. The double bond in the cyclopentenone ring might participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

The compound serves as a key intermediate in the synthesis of misoprostol, showcasing its significance in the production of prostaglandin analogues. The process involves a ZnCl2 catalyzed Friedel-Crafts reaction, highlighting its utility in organic synthesis methods (Jiang Xin-peng et al., 2017). Additionally, its derivatives undergo oxidation by atmospheric oxygen in a toluene–DBU–O2 medium, demonstrating its role in tandem-type isomerization/oxidation transformations (A. Gimazetdinov et al., 2020).

Chromatography and Enantiomer Separation

This compound and its derivatives have been utilized in the development of chiral stationary phases for high-performance liquid chromatography (HPLC) and gas chromatography (GC). For instance, it has been used for silica-based immobilization of cyclomaltoheptaose derivatives for enantioselective HPLC, enabling the separation of chiral compounds (H. Dittmann et al., 2000). Furthermore, it facilitates the creation of chiral stationary phases in GC for enantiomer separation, underscoring its importance in analytical chemistry (Jürgen Dönnecke et al., 1994).

Material Science

The compound is involved in the cyclopolymerization of fluorinated compounds, leading to the formation of new polymers. These polymers, characterized by their solubility in organic solvents and film-forming properties, contribute to advancements in material sciences, especially in the development of selective gas separation membranes (Kyung Mo Koo et al., 1993).

Wirkmechanismus

Target of Action

Similar compounds such as 3-(tert-butyldimethylsiloxy)propionaldehyde and tert-Butyldimethylsilyl (S)-(-)-Glycidyl Ether have been used in the preparation of various bioactive molecules, suggesting that the compound may interact with a wide range of biological targets.

Mode of Action

Compounds with similar structures have been known to act as both aldol donors and acceptors in the stereocontrolled production of certain molecules . This suggests that Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate may interact with its targets through similar mechanisms.

Biochemical Pathways

Similar compounds have been involved in the preparation of tetrahydroquinoline-based tricyclic amines , indicating that this compound may also influence similar biochemical pathways.

Eigenschaften

IUPAC Name |

methyl 7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4Si/c1-19(2,3)24(5,6)23-16-13-15(17(20)14-16)11-9-7-8-10-12-18(21)22-4/h13,16H,7-12,14H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOJULSEJPAEJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405279 |

Source

|

| Record name | Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate | |

CAS RN |

161978-56-9 |

Source

|

| Record name | Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)

![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)

![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)

![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)